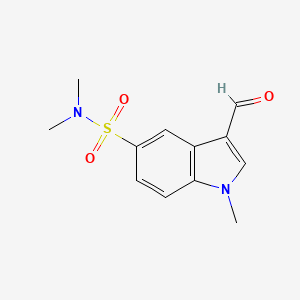

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide

Description

Properties

IUPAC Name |

3-formyl-N,N,1-trimethylindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHONNRRTYNJBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Indole Functionalization

The initial step involves selective activation of the indole ring to allow substitution at specific positions. This can be achieved via electrophilic aromatic substitution using reagents such as formylating agents (e.g., paraformaldehyde or formic acid derivatives).

Step 3: N-Methylation

Trimethylation of the nitrogen atom is achieved using methyl iodide in the presence of a base such as potassium carbonate. This step ensures complete alkylation, yielding the final compound.

Optimized Reaction Conditions

Optimization studies have identified key factors that influence yield and purity:

- Solvent Selection : Polar solvents like tetrahydrofuran (THF) or DMF improve reaction efficiency.

- Temperature Control : Mild temperatures prevent side reactions during sulfonation and alkylation.

- Catalysts : Phase transfer catalysts can enhance reaction rates in biphasic systems.

Alternative Routes

Other synthetic pathways include:

- Direct Amidation : Transition-metal-free regioselective amidation using N-fluorobenzenesulfonimide (NFSI) has been reported for functionalizing indoles at specific positions.

- Electrophilic Substitution : Using electrophilic reagents to introduce both formyl and sulfonamide groups in a single-pot reaction.

Data Table: Key Reaction Parameters

| Step | Reagent/Condition | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Formylation | Paraformaldehyde + Acid Catalyst | DMF | Room Temp | ~80 |

| Sulfonamide Formation | Chlorosulfonic Acid | Acetonitrile | ~50°C | ~85 |

| Trimethylation | Methyl Iodide + K₂CO₃ | Acetone | ~45°C | ~90 |

Notes on Challenges

The synthesis of this compound may face challenges such as:

- Regioselectivity during sulfonation.

- Side reactions during trimethylation, requiring precise control over reaction conditions.

- Purification difficulties due to byproducts formed during multistep processes.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation: 3-Carboxy-N,N,1-trimethyl-1H-indole-5-sulfonamide.

Reduction: 3-Hydroxymethyl-N,N,1-trimethyl-1H-indole-5-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that compounds similar to 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide exhibit potent anti-proliferative effects against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in tumor cells .

Case Studies

- In Vitro Studies : A study demonstrated that several indole-sulfonamide derivatives showed submicromolar to nanomolar IC50 values against human tumor cell lines such as HeLa and MCF-7. These compounds were found to inhibit tubulin polymerization effectively, indicating their potential as anti-mitotic agents .

- Molecular Docking Studies : Computational studies have shown that these compounds bind effectively at the colchicine site on tubulin, which is critical for their anti-cancer activity. Modifications at the indole 3-position significantly improved potency and polarity .

Enzyme Inhibition

Carbonic Anhydrase Inhibition

this compound and its derivatives have been evaluated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes including pH regulation and ion transport. This class of compounds has shown promise in selectively inhibiting different isoforms of CAs, which can be beneficial in treating diseases such as glaucoma and cancer .

Case Studies

- Structure-Based Drug Design : A series of 3-substituted phenyl indole sulfonamides were synthesized and tested for their inhibitory effects on both α- and β-class carbonic anhydrases. Some derivatives exhibited low nanomolar inhibition against specific isoforms, highlighting their potential therapeutic applications .

- Inhibition Profiles : The selectivity of these compounds towards different CA isoforms was assessed through kinetic studies, revealing that certain modifications led to enhanced selectivity and potency against pathogenic CAs from Mycobacterium tuberculosis .

Summary of Findings

The applications of this compound are diverse, primarily focusing on:

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits tubulin polymerization; induces apoptosis in cancer cells; effective against HeLa cells. |

| Enzyme Inhibition | Inhibits carbonic anhydrases; selective against various isoforms; potential for treating glaucoma and cancer. |

Mechanism of Action

The mechanism of action of 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Indole vs. Indoline Derivatives

- 1-Formyl-N-(3,4,5-trimethoxyphenyl)indoline-5-sulfonamide (2) (): Core: Indoline (saturated six-membered ring) instead of indole. Synthesis Yield: 83%, higher than many indole-based analogs, suggesting easier synthetic accessibility .

Indole vs. Indazole Derivatives

Substituent Variations

Formyl Group Replacements

- 3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide (CAS: 1243020-13-4) (): Modification: Hydroxymethyl (-CH₂OH) replaces formyl (-CHO). Molecular Weight: 268.33 g/mol (vs. 266.32 for the formyl analog) .

Methoxy-Substituted Analogs

- 3-Formyl-N,N-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-sulfonamide (13) (): Substituent: Trimethoxyphenyl group on the sulfonamide nitrogen. Synthesis Yield: 28%, lower than analogs, possibly due to steric hindrance .

- N-(2,5-Dimethoxyphenyl)-3-formyl-N,1-dimethyl-1H-indole-5-sulfonamide (41) ():

Pharmacologically Targeted Derivatives

- 1-{3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide (): Modification: Dimethylaminoethyl side chain at the 3-position. Activity: Designed for anti-proliferative applications, with >95% purity in assays .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

Biological Activity

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Indole Ring : A bicyclic structure that is a common motif in many biologically active compounds.

- Sulfonamide Group : Known for its role in various pharmacological activities, particularly as enzyme inhibitors.

- Formyl Group : Contributes to the reactivity and interaction with biological targets.

This compound primarily interacts with several biological targets:

- Enzyme Inhibition : It has been shown to inhibit various carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating physiological processes. The inhibition of these enzymes can lead to antitumor effects and other therapeutic benefits .

- Signal Transduction Pathways : The compound affects multiple signaling pathways, including those involving tyrosine kinases and phosphatidylinositol-3 kinase (PI3K), which are vital for cell growth and proliferation. By inhibiting these pathways, the compound can induce apoptosis in cancer cells.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of cancer cell proliferation through apoptosis induction.

- Antibacterial Properties : The sulfonamide component contributes to its antibacterial efficacy, particularly against pathogenic bacteria such as Mycobacterium tuberculosis and Candida albicans .

- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) effects, including anticonvulsant and CNS depressant activities, indicating a broader pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity, which facilitates cellular uptake. Factors such as solubility and stability in physiological conditions also play critical roles in determining its bioavailability and therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | Similar scaffold with distinct substitutions |

| 3-substituted phenyl indole sulfonamides | Inhibitors of carbonic anhydrases | New class obtained via structure-based design |

| 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine | Broad-spectrum antitumor activity | Unique hydroxyl and methyl groups enhance reactivity |

Case Studies

Several studies have highlighted the efficacy of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines at low micromolar concentrations. The induction of apoptosis was confirmed through flow cytometry analysis .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.

- Mechanistic Studies : Detailed mechanistic investigations using molecular docking simulations have elucidated the binding interactions between the compound and target enzymes, providing insights into its inhibitory effects on carbonic anhydrases .

Q & A

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | POCl₃/DMF, 0–5°C, 3 h | 83–89 | |

| Sulfonylation | R-SO₂Cl, K₂CO₃, DMF, RT, 12 h | 70–82 | |

| Methylation | CH₃I, NaH, THF, reflux, 6 h | 28–89 |

Q. Table 2. Spectroscopic Signatures

| Functional Group | 1H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Formyl (CHO) | 10.00 (s) | 1660–1663 |

| Sulfonamide (SO₂N) | N/A | 1329–1333 |

| Methyl (CH₃) | 3.16–3.92 (s) | 2850–2960 (C-H stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.